molecular formula C6H12O3 B032872 Methyl 5-hydroxypentanoate CAS No. 14273-92-8

Methyl 5-hydroxypentanoate

Cat. No.: B032872
CAS No.: 14273-92-8
M. Wt: 132.16 g/mol
InChI Key: JYXTZNBQHSHEKP-UHFFFAOYSA-N
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Description

Methyl 5-hydroxypentanoate is an organic compound with the molecular formula C6H12O3. It is a colorless liquid that is sparingly soluble in water but soluble in organic solvents such as ethanol. . It is used in various chemical syntheses and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-hydroxypentanoate can be synthesized through several methods. One common method involves the reaction of tetrahydropyran-2-one with sodium methoxide in anhydrous methanol under nitrogen atmosphere . The reaction proceeds as follows:

Tetrahydropyran-2-one+Sodium methoxideMethyl 5-hydroxypentanoate\text{Tetrahydropyran-2-one} + \text{Sodium methoxide} \rightarrow \text{this compound} Tetrahydropyran-2-one+Sodium methoxide→Methyl 5-hydroxypentanoate

Industrial Production Methods: In industrial settings, the production of this compound often involves the esterification of 5-hydroxypentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid . This method ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-hydroxypentanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 5-oxopentanoate.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

    Oxidation: Methyl 5-oxopentanoate

    Reduction: 5-hydroxypentanol

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

Methyl 5-hydroxypentanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-hydroxypentanoate involves its ability to undergo various chemical reactions due to the presence of both hydroxyl and ester functional groups. These functional groups allow it to participate in oxidation, reduction, and substitution reactions, making it a versatile compound in chemical synthesis .

Comparison with Similar Compounds

Uniqueness: Methyl 5-hydroxypentanoate is unique due to its specific carbon chain length and the presence of both hydroxyl and ester functional groups. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.

Biological Activity

Methyl 5-hydroxypentanoate, also known as methyl 5-hydroxyvalerate, is a compound that has garnered attention for its potential biological activities and applications in various fields, particularly in pharmaceuticals and biochemistry. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

  • Molecular Formula : C₆H₁₂O₃
  • Molar Mass : 132.16 g/mol
  • Density : 1.027 g/cm³ (predicted)
  • Boiling Point : 61.5 °C (at 0.5 Torr)
  • Solubility : Soluble in dichloromethane and ethyl acetate
  • CAS Number : 14273-92-8

Synthesis Methods

This compound can be synthesized through various methods, primarily involving the transformation of furfural into methyl furoate followed by hydrogenolysis. Notable methods include:

  • Two-Step Method from Furfural :
    • Step 1 : Catalytic reaction of furfural with methanol and water to produce methyl furoate.
    • Step 2 : Hydrogenolysis of methyl furoate to yield this compound using a supported metal catalyst such as Ag or Au .
  • Biocatalytic Methods :
    • Enzymatic synthesis using lipases has been explored, which may offer greener alternatives to traditional chemical methods .

Antidiabetic Properties

Recent studies have indicated that this compound may possess antidiabetic effects. It has been observed to influence metabolic pathways related to glucose metabolism and insulin sensitivity. For instance, the compound has been shown to:

  • Reduce blood glucose levels in diabetic models.
  • Modulate oxidative stress markers, thereby potentially improving pancreatic function .

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties, which are crucial in managing chronic diseases such as diabetes and obesity. Research indicates that it may:

  • Downregulate pro-inflammatory cytokines (e.g., TNF-α).
  • Upregulate antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT), contributing to reduced oxidative stress .

Study on Diabetic Rats

A significant study evaluated the effects of poly-herbal granules containing this compound on diabetic rats. Key findings included:

  • Weight Reduction : Treated rats showed a significant decline in body weight.
  • Biochemical Improvements : Markers such as HbA1c and lipid profiles improved markedly.
  • Histopathological Changes : Improvements in pancreatic histology were noted, indicating protective effects against alloxan-induced damage .

Molecular Docking Studies

Molecular docking studies have demonstrated that this compound binds effectively to key metabolic enzymes involved in glucose metabolism. This suggests a mechanism by which the compound exerts its antidiabetic effects, potentially offering insights into drug design for diabetes management .

Summary Table of Biological Activities

Activity TypeObserved EffectsReferences
AntidiabeticReduced blood glucose levels
Anti-inflammatoryDownregulation of TNF-α; upregulation of SOD/CAT
Weight ManagementSignificant weight loss in diabetic models

Properties

IUPAC Name

methyl 5-hydroxypentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-9-6(8)4-2-3-5-7/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXTZNBQHSHEKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30162145
Record name Pentanoic acid, 5-hydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30162145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14273-92-8
Record name Pentanoic acid, 5-hydroxy-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014273928
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentanoic acid, 5-hydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30162145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To prepare 2, freshly distilled δ-valerolactone (1) (856 mg) in methanol (17 ml) was treated with concentrated H2SO4 (100 μl) and refluxed for 12 hours. The solution was cooled to −20° C., treated with NaHCO3 (80 mg), and stirred for 10 minutes. The reaction mixture was filtered and the solvent was removed in vacuum. The residue was taken up in DCM (10 ml), dried over Na2SO4, filtered, and concentrated in vacuum to give methyl 5-hydroxypentanoate (2) (Huckstep et al., Synthesis 10:881-82 (1982), which is hereby incorporated by reference in its entirety) (1071 mg, 94%) as a colorless oil, which was used directly without any further purification. 1H NMR (400 MHz, acetone-d6): δ 1.55 (2H, m), 1.68 (2H, m), 2.35 (2H, t, J=7.4 Hz), 3.57 (2H, m), 3.64 (3H, s); 13C NMR (100 MHz, acetone-d6): δ 22.2, 32.9, 34.1, 51.5, 61.9, 174.2. See FIGS. 75A-B.
Quantity
856 mg
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reactant
Reaction Step One
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17 mL
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solvent
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Quantity
100 μL
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reactant
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80 mg
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reactant
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Synthesis routes and methods II

Procedure details

To a solution of sodium methoxide (71.3 mg, 1.32 mmol) in anhydrous MeOH (4 ml), tetrahydro-pyran-2-one (1.32 g, 13.2 mmol) is added dropwise at room temperature under nitrogen. The mixture is stirred at 50° C. for 4 hours and filtered through a silica gel short column (eluent: diethyl ether). Collected filtrate is concentrated under reduced pressure to give 5-hydroxy-pentanoic acid methyl ester; 1H NMR (400 MHz, chloroform-d) ppm 1.57-1.76 (m, 4H), 2.35 (m, 2H), 3.65 (m, 5H).
Name
sodium methoxide
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71.3 mg
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1.32 g
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Quantity
4 mL
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solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

reaction of valerolactone with methyl alcohol in the presence of sulphuric acid to produce methyl 5-hydroxypentanoate;
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0 (± 1) mol
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reactant
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